molecular formula C9H5ClFNO2 B2913304 Methyl 3-cyano-6-chloro-2-fluorobenzoate CAS No. 1805111-00-5

Methyl 3-cyano-6-chloro-2-fluorobenzoate

Cat. No.: B2913304
CAS No.: 1805111-00-5
M. Wt: 213.59
InChI Key: BIWJCKKZLNADGY-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol . It is characterized by the presence of a cyano group, a chloro group, and a fluoro group attached to a benzoate moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyano-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 3-cyano-6-chloro-2-fluorobenzoic acid.

    Reduction: 3-amino-6-chloro-2-fluorobenzoate.

Scientific Research Applications

Methyl 3-cyano-6-chloro-2-fluorobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-cyano-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro and fluoro groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-6-chloro-2-fluorobenzoate: Similar in structure but with different substituents.

    Methyl 4-cyano-3-fluorobenzoate: Differing in the position of the cyano and fluoro groups.

    Methyl 3-chloro-2-cyano-6-fluorobenzoate: Similar but with a different arrangement of substituents.

Uniqueness

This compound is unique due to its specific combination of cyano, chloro, and fluoro groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

methyl 6-chloro-3-cyano-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJCKKZLNADGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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